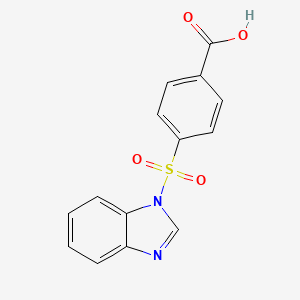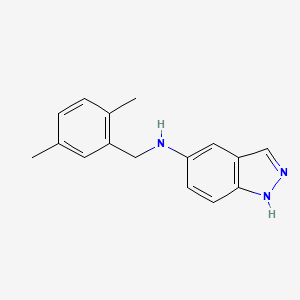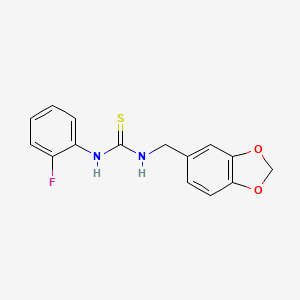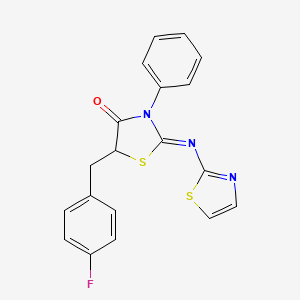![molecular formula C16H15F3N2OS B5784695 N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5784695.png)
N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
作用機序
N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea inhibits JAK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of JAK2 and downstream signaling pathways. Inhibition of JAK2 by this compound has been shown to induce apoptosis in cancer cells and reduce inflammation in autoimmune disorders.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In autoimmune disorders, this compound reduces inflammation and prevents immune cell activation. This compound has also been shown to have neuroprotective effects in the central nervous system.
実験室実験の利点と制限
N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency. This compound has been extensively characterized in vitro and in vivo, making it a reliable tool for scientific research. However, this compound has some limitations, including its specificity for JAK2 and potential off-target effects.
将来の方向性
There are several future directions for the use of N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea in scientific research. One area of interest is the development of this compound derivatives with improved potency and specificity. Another direction is the investigation of this compound in combination with other therapeutic agents for the treatment of cancer and autoimmune disorders. Additionally, the potential neuroprotective effects of this compound in neurodegenerative diseases are an area of active research.
Conclusion
In conclusion, this compound is a potent JAK2 inhibitor that has been extensively used in scientific research. The compound has significant therapeutic potential in cancer, autoimmune disorders, and other diseases. This compound has several advantages for lab experiments, including its potency and reliability, but also has some limitations. Future research on this compound and its derivatives will likely lead to further understanding of its mechanism of action and potential therapeutic applications.
合成法
N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzylamine with 3-(trifluoromethyl)benzaldehyde to form an intermediate product. The intermediate product is then reacted with thiourea to yield this compound. The purity of the compound can be improved through recrystallization and column chromatography.
科学的研究の応用
N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been extensively used in scientific research as a JAK2 inhibitor. JAK2 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors. Inhibition of JAK2 by this compound has been shown to have therapeutic potential in cancer, autoimmune disorders, and other diseases.
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c1-22-14-7-5-11(6-8-14)10-20-15(23)21-13-4-2-3-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQOWNZXPRGAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5784623.png)
![N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5784637.png)

![4-(4-benzyl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5784642.png)

![ethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5784651.png)
![N'-benzylidene-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5784658.png)
![2-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5784669.png)
![N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5784680.png)



